8-iso Prostaglandin F2alpha-d4

描述

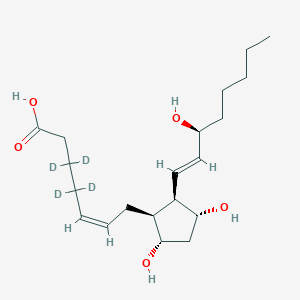

8-iso Prostaglandin F2α-d4 (8-iso-PGF2α-d4) is a deuterium-labeled isotopologue of 8-iso-PGF2α, a biomarker of oxidative stress formed via non-enzymatic peroxidation of arachidonic acid . This compound is structurally identical to endogenous 8-iso-PGF2α but contains four deuterium atoms, making it an essential internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. It enables precise quantification of 8-iso-PGF2α in complex biological matrices like urine and plasma by compensating for matrix effects and analytical variability . Elevated levels of 8-iso-PGF2α are associated with oxidative stress-related pathologies, including cardiovascular diseases, diabetes, and neurodegenerative disorders .

准备方法

Synthetic Routes and Reaction Conditions

8-iso Prostaglandin F2alpha-d4 is synthesized through the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids . The preparation involves the incorporation of deuterium atoms into the molecule, which can be achieved through specific deuterium exchange reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using advanced techniques such as isotope dilution and mass spectrometry for purification and quantification . The process ensures high purity and consistency, which is crucial for its application as an internal standard in analytical methods.

化学反应分析

Types of Reactions

8-iso Prostaglandin F2alpha-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other peroxides under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under controlled conditions.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroperoxides, while reduction may result in the formation of alcohols or alkanes.

科学研究应用

8-iso Prostaglandin F2alpha-d4 has a wide range of scientific research applications, including:

作用机制

8-iso Prostaglandin F2alpha-d4 exerts its effects by mimicking the behavior of 8-iso Prostaglandin F2alpha. It interacts with specific receptors, such as the prostaglandin F2alpha receptor, and activates downstream signaling pathways involving G proteins . This interaction leads to various physiological responses, including vasoconstriction and modulation of inflammatory processes .

相似化合物的比较

Structural and Isomeric Comparisons

8-iso-PGF2α-d4 belongs to the F2-isoprostane family, which comprises structurally similar isomers differing in hydroxyl group positions and side-chain configurations. Key comparisons include:

Table 1: Structural Isomers of 8-iso-PGF2α-d4 and Related Compounds

| Compound | Structural Feature | Formation Pathway | Biological Role |

|---|---|---|---|

| 8-iso-PGF2α-d4 | Deuterated at four positions; 8-iso configuration | Synthetic (internal standard) | Quantification of oxidative stress |

| 8-iso-PGF2α | 8-iso configuration; non-deuterated | Non-enzymatic peroxidation | Biomarker of lipid peroxidation |

| 15(R)-PGF2α | 15(R)-stereochemistry | Enzymatic (COX pathway) | Vasoconstriction, inflammation |

| PGF2α | Canonical F2α configuration | Enzymatic (COX pathway) | Uterine contraction, inflammation |

| iPF2α-VI | 8,12-iso configuration | Non-enzymatic peroxidation | Alternative oxidative stress marker |

- 8-iso-PGF2α vs. PGF2α : While both share identical molecular weights and fragmentation patterns in mass spectrometry, 8-iso-PGF2α arises from free radical-mediated peroxidation, whereas PGF2α is enzymatically synthesized via cyclooxygenase (COX) .

- 15(R)-PGF2α : This enantiomer is formed through enzymatic pathways and exhibits distinct receptor interactions, such as thromboxane receptor activation, leading to vasoconstriction .

- iPF2α-VI: Another isoprostane isomer with overlapping biological roles but differing chromatographic retention times, necessitating precise analytical separation .

Enzymatic vs. Non-enzymatic Prostaglandins

- Non-enzymatic Isoprostanes (e.g., 8-iso-PGF2α): Formed in vivo via free radical oxidation of arachidonic acid, independent of COX enzymes . Serve as specific biomarkers of oxidative stress due to their stability in urine and plasma .

- Enzymatic Prostaglandins (e.g., PGF2α) :

Analytical Methodologies and Challenges

Table 2: Comparison of Analytical Techniques for 8-iso-PGF2α and Isomers

- LC-MS/MS : The gold standard for quantifying 8-iso-PGF2α-d4 and its isomers. Achieves baseline separation using isocratic elution, reducing run times to <9 minutes .

- Immunoassays: Prone to false positives due to antibody cross-reactivity with structurally similar compounds like 15(R)-PGF2α .

Metabolic Pathways and Excretion

- 8-iso-PGF2α-d4 Metabolism: As a stable isotope analog, it mirrors the metabolism of endogenous 8-iso-PGF2α. In rabbits, 80% of administered 8-iso-PGF2α is excreted in urine within 4 hours, primarily as β-oxidized metabolites like α-tetranor-15-keto-13,14-dihydro-8-iso-PGF2α .

- Half-Life : Plasma half-life is ~1 minute (distribution phase) and 4 minutes (elimination phase), contrasting with enzymatically derived prostaglandins like PGF2α, which have longer half-lives due to receptor-mediated clearance .

Clinical and Biomarker Relevance

- Cardiovascular Disease : Plasma 8-iso-PGF2α correlates with C-reactive protein (CRP) and inversely with serum albumin, highlighting its role in vascular inflammation . Urinary levels are independent risk markers for coronary artery disease severity .

- Diabetes : Acute glucose fluctuations trigger 8-iso-PGF2α production more potently than chronic hyperglycemia, underscoring its sensitivity to oxidative stress dynamics .

- Renal Disease : Elevated in end-stage renal disease (ESRD) patients, linked to lipid peroxidation and inflammation .

生物活性

8-Iso Prostaglandin F2alpha-d4 (8-iso-PGF2α-d4) is a stable isoprostane derived from the peroxidation of arachidonic acid, recognized as a significant biomarker for oxidative stress. This compound is part of a broader family of isoprostanes, which are produced through free radical-catalyzed reactions and serve as indicators of lipid peroxidation in biological systems. The biological activity of 8-iso-PGF2α-d4 is critical in various pathological conditions, including cancer, cardiovascular diseases, and renal disorders.

8-Iso-PGF2α acts primarily through its interaction with specific prostaglandin receptors, influencing various physiological processes such as inflammation, vascular tone, and cellular proliferation. It has been shown to induce vasoconstriction and promote platelet aggregation, contributing to its role in cardiovascular pathologies. Additionally, its levels correlate with oxidative stress markers, making it a valuable tool for assessing disease states related to oxidative damage.

Prostate Cancer

A study involving prostate cancer (PCa) patients demonstrated that urinary levels of 8-iso-PGF2α were significantly elevated compared to healthy controls. In a cohort of 40 patients undergoing robot-assisted radical prostatectomy (RARP), 8-iso-PGF2α levels decreased significantly three months post-surgery, indicating its potential as a biomarker for oxidative stress and treatment efficacy in PCa .

| Time Point | 8-Iso-PGF2α Level (pg/mg creatinine) | Statistical Significance |

|---|---|---|

| Pre-surgery (T0) | 207.11 ± 105.42 | p < 0.001 |

| Post-surgery (T1) | 141.61 ± 67.98 | p < 0.001 |

Coronary Artery Disease

In another case-control study involving 104 subjects assessed via coronary angiography, elevated urinary levels of 8-iso-PGF2α were associated with significant coronary artery disease (CAD). The odds ratios indicated a strong correlation between higher tertiles of urinary 8-iso-PGF2α and the presence of CAD, suggesting its utility as a non-invasive marker for cardiovascular risk assessment .

| Tertile | Odds Ratio (OR) | Confidence Interval (CI) |

|---|---|---|

| Tertile 1 (Lowest) | Reference | - |

| Tertile 2 | 1.57 | (0.51-4.79) |

| Tertile 3 | 4.21 | (1.39-12.76) |

Renal Disease

Research also highlights the role of 8-iso-PGF2α in chronic renal failure. A study measuring plasma levels in patients undergoing hemodialysis revealed significantly elevated concentrations compared to healthy controls, correlating with markers of inflammation and oxidative stress .

| Patient Group | Plasma 8-Iso-PGF2α Level (pg/ml) | Statistical Significance |

|---|---|---|

| Hemodialysis Patients | 346.3 ± 132.4 | p < 0.001 |

| CAPD Patients | 254.3 ± 76.6 | p < 0.007 |

| Healthy Controls | 150.9 ± 61.6 | - |

Oxidative Stress Assessment

8-Iso-PGF2α serves as a reliable biomarker for assessing oxidative stress across various diseases. Its levels have been shown to correlate with other oxidative stress markers like malondialdehyde and C-reactive protein in multiple studies .

Clinical Applications

The clinical relevance of measuring urinary and plasma levels of 8-iso-PGF2α extends to its potential use in monitoring disease progression and response to therapy in conditions such as heart failure and chronic inflammatory diseases . Recent studies indicated that salivary levels of this biomarker could reflect changes in clinical status during hospitalization for acute heart failure, further establishing its utility in clinical settings .

常见问题

Basic Research Questions

Q. How is 8-iso Prostaglandin F2α-d4 quantified in biological fluids, and what methodological considerations are critical for accuracy?

- Answer : Quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high specificity for distinguishing isotopic labels like deuterium (d4) from endogenous isomers. Key steps include:

- Sample preparation : Alkaline hydrolysis to release esterified forms, followed by solid-phase extraction to isolate 8-iso-PGF2α-d4 from interfering lipids .

- Internal standardization : Use of deuterated analogs (e.g., 8-iso-PGF2α-d4) to correct for matrix effects and ionization variability .

- Validation : Compliance with FDA bioanalytical guidelines (e.g., precision, accuracy, linearity, and stability testing) .

Q. What biological roles make 8-iso-PGF2α-d4 a relevant biomarker in oxidative stress studies?

- Answer : 8-iso-PGF2α-d4 is a stable isotope-labeled analog of 8-iso-PGF2α, a product of non-enzymatic lipid peroxidation. It serves as an internal standard in assays measuring oxidative stress in conditions like diabetes, atherosclerosis, and hypertension. Its utility stems from:

- Mechanistic specificity : Reflects free radical damage to arachidonic acid, independent of cyclooxygenase activity .

- Clinical correlation : Elevated levels in urine/serum correlate with disease severity in coronary artery disease and type 2 diabetes .

Advanced Research Questions

Q. How can researchers resolve contradictions between enzymatic and non-enzymatic origins of 8-iso-PGF2α in experimental data?

- Answer : Contradictions arise due to overlapping biosynthetic pathways (cyclooxygenase vs. free radical-mediated peroxidation). Mitigation strategies include:

- Pharmacological inhibition : Use of COX inhibitors (e.g., indomethacin) to isolate non-enzymatic contributions .

- Isotope dilution assays : Leveraging 8-iso-PGF2α-d4 to differentiate endogenous and exogenous sources during LC-MS/MS analysis .

- Metabolite profiling : Quantifying downstream metabolites like 2,3-dinor-8-iso-PGF2α, which are exclusive to non-enzymatic pathways .

Q. What experimental design principles optimize the use of 8-iso-PGF2α-d4 in longitudinal oxidative stress studies?

- Answer : Key considerations include:

- Control groups : Inclusion of age-/gender-matched controls and disease cohorts to establish baseline variability .

- Sampling protocols : Standardized collection times (e.g., fasting vs. postprandial) to minimize diurnal fluctuations .

- Statistical power : Pre-study power calculations to account for inter-individual variability in lipid peroxidation rates .

Q. How do matrix effects in biological samples impact the accuracy of 8-iso-PGF2α-d4 assays, and how can they be minimized?

- Answer : Matrix effects (e.g., phospholipids in plasma) can suppress ionization in LC-MS/MS. Mitigation involves:

- Chromatographic optimization : Gradient elution to separate 8-iso-PGF2α-d4 from co-eluting contaminants .

- Enhanced sample cleanup : Two-step solid-phase extraction using C18 and silica cartridges .

- Post-column infusion : Monitoring ion suppression zones to adjust mobile phase composition .

Q. What are the limitations of ELISA versus LC-MS/MS for quantifying 8-iso-PGF2α-d4, and when should each method be prioritized?

- Answer :

- ELISA : Offers high throughput but risks cross-reactivity with structurally similar isoprostanes (e.g., 15-F2t-isoprostane). Suitable for large cohort screening .

- LC-MS/MS : Higher specificity and sensitivity, ideal for low-abundance samples (e.g., cerebrospinal fluid) or studies requiring isomer discrimination .

Q. Methodological Challenges and Solutions

Q. How can researchers validate the stability of 8-iso-PGF2α-d4 in long-term storage for biobanking studies?

- Answer : Stability testing under varying conditions:

- Temperature : Store at -80°C with minimal freeze-thaw cycles; avoid -20°C due to degradation risks .

- Antioxidant additives : Use butylated hydroxytoluene (BHT) in collection tubes to prevent ex vivo oxidation .

Q. What strategies improve the recovery of 8-iso-PGF2α-d4 during extraction from complex matrices like adipose tissue?

- Answer :

属性

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-FLRLWOSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。